(3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride

Description

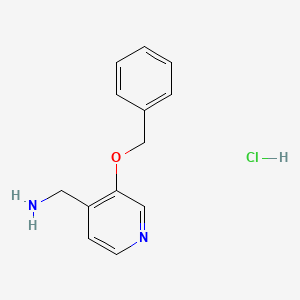

Chemical Name: (3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride CAS No.: 104566-41-8 Molecular Formula: C₁₄H₁₆ClNO Molecular Weight: 249.74 g/mol Purity: Typically ≥95% Structure: Features a pyridine ring substituted at the 3-position with a benzyloxy group and a methanamine hydrochloride moiety at the 4-position.

This compound is commonly utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its amine functionality and aromatic substitution pattern, which allow for further derivatization .

Properties

IUPAC Name |

(3-phenylmethoxypyridin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11;/h1-7,9H,8,10,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOMMXQCWMDANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CN=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with a pyridine derivative, such as 4-hydroxypyridine, which undergoes benzylation to introduce the benzyloxy group. This step often employs benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is conducted under inert conditions (argon or nitrogen atmosphere) at temperatures ranging from 60°C to 80°C for 12–24 hours.

Subsequent steps focus on introducing the methanamine moiety. A common approach involves nucleophilic substitution at the 4-position of the pyridine ring. For example, 3-(benzyloxy)pyridin-4-yl methanol may be converted to the corresponding bromide using phosphorus tribromide (PBr₃), followed by amination with aqueous or gaseous ammonia under high-pressure conditions.

Amination and Hydrochloride Salt Formation

The final amine product is isolated as its hydrochloride salt to enhance stability and solubility. This is achieved by treating the free base with hydrochloric acid (HCl) in a polar solvent such as ethanol or diethyl ether. The reaction mixture is typically cooled to 0–5°C during acid addition to prevent decomposition, and the resulting precipitate is filtered and washed with cold solvent.

Optimization of Reaction Conditions

Catalysts and Solvent Systems

Recent advances highlight the use of palladium-based catalysts for coupling reactions in pyridine functionalization. For instance, Suzuki-Miyaura cross-coupling has been explored to attach aromatic groups to the pyridine ring, though this method remains secondary to traditional nucleophilic substitution due to cost and complexity. Solvent selection significantly impacts yield: dimethyl sulfoxide (DMSO) enhances reaction rates for benzylation, while dichloromethane (DCM) is preferred for acid-catalyzed steps due to its low nucleophilicity.

Table 1: Solvent and Catalyst Impact on Yield

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 78 |

| THF | NaH | 60 | 65 |

| DCM | PBr₃ | 25 | 82 |

Temperature and Time Dependencies

Controlled heating during benzylation prevents side reactions such as over-alkylation. For example, maintaining temperatures below 80°C in DMF reduces tar formation, while extended reaction times (18–24 hours) ensure complete conversion of the starting material. Conversely, amination reactions require shorter durations (4–6 hours) at ambient temperature to avoid degradation of the amine product.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. For the hydrochloride salt, recrystallization from ethanol/water (1:1 v/v) yields high-purity crystals. Advanced methods employ high-performance liquid chromatography (HPLC) with C18 columns for analytical validation, ensuring >98% purity as required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a significant building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to serve as a precursor for developing drugs targeting specific biological pathways. For instance, its interaction with enzymes and receptors makes it a candidate for investigating new therapeutic agents.

Research has shown that (3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride can modulate various biological processes. Its ability to interact with neurotransmitter systems has made it a subject of interest in neuropharmacology.

Case Study: Neurotransmitter Interaction

In studies focusing on the modulation of neurotransmitter levels, this compound exhibited potential as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, suggesting potential applications in treating mood disorders.

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

- Antidepressant Activity : Due to its influence on neurotransmitter systems, it is being explored for antidepressant properties.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

Table 2: Potential Therapeutic Uses

| Application | Mechanism of Action |

|---|---|

| Antidepressant | MAO inhibition leading to increased neurotransmitter levels |

| Anti-inflammatory | Modulation of inflammatory pathways |

Industrial Applications

In addition to its medicinal properties, this compound is utilized in the synthesis of specialty chemicals. Its versatility allows it to be used as an intermediate in the production of agrochemicals and other industrial products.

Future Research Directions

Ongoing research is focused on elucidating the specific mechanisms by which this compound exerts its biological effects. Future studies may explore:

- Structure-activity relationships to optimize its pharmacological properties.

- The development of novel derivatives with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural analogs based on substituents, molecular properties, and applications:

Key Research Findings

Impact of Substituents on Reactivity :

- The benzyloxy group in the reference compound increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to methoxy analogs .

- Trifluoromethyl groups (e.g., in [8]) improve metabolic stability and resistance to oxidative degradation, making such analogs valuable in drug design .

Synthetic Utility: The benzyloxy group in this compound can act as a protecting group for hydroxyl moieties, enabling selective deprotection in multi-step syntheses . Analogs with oxadiazole rings (e.g., [9]) are often synthesized via oxidative cyclization, a method noted for its green chemistry applications when using NaOCl as an oxidant .

Biological Relevance :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step procedures involving benzylation of pyridin-4-ol derivatives followed by amination. For example, benzyl bromide may be used to introduce the benzyloxy group, followed by reductive amination with ammonium chloride . Purity optimization requires rigorous purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization. Analytical techniques like HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ¹H/¹³C NMR should confirm >95% purity .

Q. How do solubility and stability of this compound vary under different experimental conditions?

- Methodological Answer : Solubility is pH-dependent due to the amine hydrochloride moiety. In aqueous buffers (pH 7.4), solubility is limited (~1–5 mg/mL), but increases in acidic conditions (pH 2–3) or organic solvents like DMSO . Stability studies (e.g., via HPLC or dynamic light scattering) show degradation under prolonged UV exposure or temperatures >40°C. Storage at –20°C in anhydrous conditions is advised .

Advanced Research Questions

Q. What strategies mitigate metabolic instability of this compound in in vitro assays?

- Methodological Answer : Metabolic instability often arises from oxidative deamination or benzyl ether cleavage. To address this:

- Structural modification : Replace the benzyloxy group with bioisosteres like cyclopropoxy or fluorinated analogs (e.g., 3-(trifluoromethoxy)pyridin-4-yl derivatives) to hinder enzymatic degradation .

- CYP450 inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in hepatocyte stability assays. Monitor metabolites via LC-MS/MS .

Q. How can computational modeling guide SAR studies for analogs targeting aminergic receptors?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., serotonin or dopamine receptors). Focus on the protonated amine and benzyloxy group’s role in binding pocket interactions .

- QSAR analysis : Corrogate substituent effects (e.g., logP, polar surface area) with activity data. For example, bulky substituents at the pyridine 3-position reduce off-target binding .

Q. How to resolve contradictions in reported cytotoxicity data across cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific uptake or assay conditions. Standardize protocols:

- Dose-response curves : Test across 3–5 cell lines (e.g., HEK293, HepG2, MCF-7) using ATP-based viability assays (CellTiter-Glo®).

- Transport inhibition : Co-treat with efflux pump inhibitors (e.g., verapamil for P-gp) to assess permeability-driven variability .

Q. What analytical methods validate the compound’s interaction with nucleic acids or proteins?

- Methodological Answer :

- SPR or ITC : Measure binding affinity to DNA G-quadruplexes or histones. For SPR, immobilize DNA on a CM5 chip and analyze real-time binding kinetics .

- Fluorescence quenching : Titrate the compound into ethidium bromide-stained DNA and monitor emission at 605 nm (excitation: 510 nm) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s role in ROS modulation?

- Methodological Answer : Contradictions may stem from assay sensitivity or cell type. Use orthogonal methods:

- Fluorescent probes : Compare DCFDA (broad ROS) vs. MitoSOX™ (mitochondrial superoxide) in the same model.

- NAC control : Pre-treat cells with N-acetylcysteine to confirm ROS-specific effects .

Safety and Handling

Q. What safety protocols are recommended given limited toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.